molecular formula C33H64O2 B3059081 Triacontyl acrylate CAS No. 94138-82-6

Triacontyl acrylate

Cat. No.: B3059081
CAS No.: 94138-82-6
M. Wt: 492.9 g/mol
InChI Key: JVYCFGPPVMLAAL-UHFFFAOYSA-N
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Description

Triacontyl acrylate, also known as 2-propenoic acid, triacontyl ester, is a chemical compound with the molecular formula C₃₃H₆₄O₂. It is an ester formed from the reaction of acrylic acid and triacontanol. This compound is part of the acrylate family, which is known for its diverse applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontyl acrylate can be synthesized through the esterification reaction between acrylic acid and triacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts in a continuous flow reactor can provide a more sustainable and scalable method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Triacontyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in various applications.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to acrylic acid and triacontanol.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are used.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl₂) can be used under mild conditions.

Major Products Formed

    Polymerization: Poly(this compound)

    Hydrolysis: Acrylic acid and triacontanol

    Addition Reactions: Various addition products depending on the reagent used

Scientific Research Applications

Triacontyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triacontyl acrylate in its various applications involves its ability to form stable polymers and its interaction with biological systems. In drug delivery, for example, the ester linkage can be hydrolyzed in the body to release the active drug. The molecular targets and pathways involved depend on the specific application and the nature of the polymer or compound formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl acrylate
  • Ethyl acrylate
  • Methyl acrylate
  • Butyl acrylate

Comparison

Triacontyl acrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its polymerization behavior. Compared to shorter-chain acrylates like ethyl acrylate or methyl acrylate, this compound forms polymers with different mechanical and thermal properties, making it suitable for specialized applications .

Properties

IUPAC Name

triacontyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-35-33(34)4-2/h4H,2-3,5-32H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYCFGPPVMLAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240790
Record name Triacontyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30240790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94138-82-6
Record name Triacontyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94138-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacontyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094138826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacontyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30240790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacontyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIACONTYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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